Enhanced Lipophilicity vs. Linear Analogs
O-(2,2-Dimethylpropyl)hydroxylamine hydrochloride exhibits a calculated LogP value of 2.4251 [1], which is substantially higher than O-methylhydroxylamine hydrochloride (LogP -0.373) [2] and O-benzylhydroxylamine (LogP 1.7772) [3], and marginally higher than O-tert-butylhydroxylamine hydrochloride (LogP 2.1775) [4] and O-ethylhydroxylamine hydrochloride (LogP 2.31-2.44) [5]. This elevated LogP reflects increased hydrophobicity conferred by the neopentyl group, which directly influences membrane permeability, organic phase partitioning, and chromatographic behavior.
| Evidence Dimension | LogP (partition coefficient) |
|---|---|
| Target Compound Data | 2.4251 |
| Comparator Or Baseline | O-Methylhydroxylamine HCl: -0.373; O-Ethylhydroxylamine HCl: 2.31; O-tert-Butylhydroxylamine HCl: 2.1775; O-Benzylhydroxylamine: 1.7772 |
| Quantified Difference | ΔLogP = +2.80 vs. O-methyl; +0.12 vs. O-ethyl; +0.25 vs. O-tert-butyl; +0.65 vs. O-benzyl |
| Conditions | Calculated LogP values from chemical databases (Molbase, Chemsrc, ChemicalBook) |
Why This Matters
Higher LogP values predict enhanced solubility in organic solvents and improved membrane permeability, making this compound advantageous for reactions requiring non-aqueous conditions or for designing derivatives with increased lipophilicity.
- [1] Molbase. (n.d.). O-(2,2-dimethylpropyl)hydroxylamine;hydrochloride (CAS 187399-72-0) Properties. qiye.molbase.cn. View Source
- [2] Sielc. (2018). O-Methylhydroxylamine hydrochloride (CAS 593-56-6). sielc.com. View Source
- [3] Molbase. (n.d.). O-Benzylhydroxylamine (CAS 622-33-3) Properties. qiye.molbase.cn. View Source
- [4] Molbase. (n.d.). O-tert-Butylhydroxylamine Hydrochloride (CAS 39684-28-1). m.molbase.com. View Source
- [5] Chemsrc. (2024). O-Ethylhydroxylamine hydrochloride (CAS 3332-29-4). m.chemsrc.com. View Source
